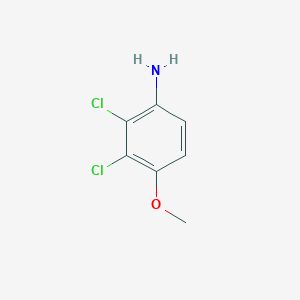

2,3-Dichloro-4-methoxyaniline

Descripción general

Descripción

2,3-Dichloro-4-methoxyaniline is a chemical compound that is commonly used in scientific research. It is an organic compound with the molecular formula C7H8Cl2NO. This compound is also known as DCMA and is used for various purposes in the laboratory setting.

Aplicaciones Científicas De Investigación

Soil Metabolism and Environmental Impact

- Degradation in Soil : 2,3-Dichloro-4-methoxyaniline can undergo degradation in soil, forming various compounds through free radical mechanisms. This process involves transformation into substances like 3,3′dichloro-4,4′-dimethoxyazobenzene and 3-chlorobenzoquinone-4-(3-chloro-4-methoxy)anil (Briggs & Ogilvie, 1971).

Chemical Synthesis and Applications

- Synthesis of Aminobenzenesulphonic Acids : 2-Methoxyaniline, closely related to this compound, can be transformed into sulphate salts, leading to the production of ring-substituted aminobenzenesulphonic acids under certain conditions (Kapoor, Kapoor, & Singh, 2010).

- Polymerization : The aqueous polymerization of 3-methoxyaniline (a related compound) has been explored for creating polymers with specific properties, affecting their molecular weight and conductivity (Sayyah, El-Salam, & Bahgat, 2002).

Environmental Treatment

- Treatment of Wastewater : this compound, due to its toxicity and carcinogenic properties, is a concern in wastewater. Studies have evaluated methods like Fenton-like oxidation for its degradation, utilizing materials like Laterite soil as an iron source (Chaturvedi & Katoch, 2020).

Luminescence and Structural Properties

- Fluorescent Properties : Investigations into the luminescent properties of N-(3,5-dichlorosalicylidene)-2-methoxyaniline and related compounds have revealed interesting structural and fluorescence characteristics, indicating potential applications in materials science (Tsuchimoto et al., 2016).

Conductivity and Material Science

- Conducting Polymer : The synthesis of a soluble conducting polymer from ortho-methoxyaniline, a relative of this compound, highlights its potential in industrial applications and conducting polymer chemistry (Macinnes & Funt, 1988).

Toxicity and Ecological Impact

- DNA Adduct Formation : Studies on 2-methoxyaniline, closely related to this compound, have shown the formation of DNA adducts in rodents, highlighting potential carcinogenic effects and the importance of understanding its impact on biological systems (Naiman et al., 2012).

Mecanismo De Acción

Target of Action

It is known that aniline compounds often interact with various enzymes and receptors in the body .

Mode of Action

Aniline compounds typically work by interacting with their targets, leading to changes in the target’s function .

Biochemical Pathways

Aniline compounds can affect various biochemical pathways depending on their specific targets .

Pharmacokinetics

Aniline compounds are generally well absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted in the urine .

Result of Action

The effects would depend on the specific targets and pathways affected by the compound .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,3-Dichloro-4-methoxyaniline. For instance, the compound can undergo degradation in soil, forming various compounds through free radical mechanisms. This process involves transformation into substances like 3,3′dichloro-4,4′-dimethoxyazobenzene and 3-chlorobenzoquinone-4- (3-chloro-4-methoxy)anil.

Propiedades

IUPAC Name |

2,3-dichloro-4-methoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO/c1-11-5-3-2-4(10)6(8)7(5)9/h2-3H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZYMHTVWOMZPEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)N)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

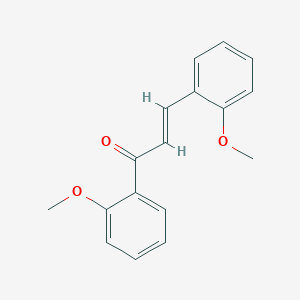

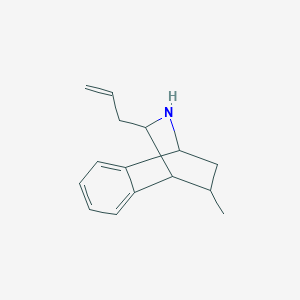

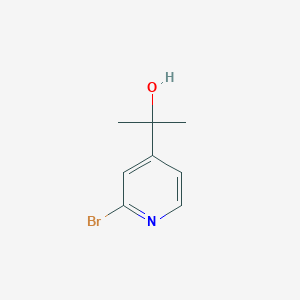

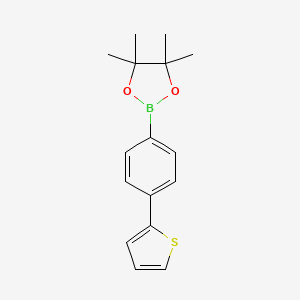

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-4-[3-methyl-4-(3-methyl-N-(3-methylphenyl)anilino)phenyl]-N,N-bis(3-methylphenyl)aniline](/img/structure/B3078787.png)

![(3aR,5R,6S,6aR)-2,2-dimethyl-5-(piperidin-1-ylmethyl)-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3078796.png)

![7-Chloro-5-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B3078810.png)

![(5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3078859.png)

![Carbamic acid, N-ethyl-N-methyl-, 3-[1-(dimethylamino)ethyl]phenyl ester, hydrochloride (1:1)](/img/structure/B3078866.png)

![Rel-((1S,5R)-4-hydroxy-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl pivalate](/img/structure/B3078872.png)

![tert-Butyl 4-[3-(4-bromophenyl)ureido]piperidine-1-carboxylate](/img/structure/B3078878.png)